4-Methoxy-2-methyl-1H-indole-3-carbaldehyde

LogP Lipophilicity Physicochemical Properties

Sourcing substituted indole-3-carboxaldehydes with precise substitution patterns often leads to analogs with incorrect lipophilicity and target engagement. This 4-methoxy-2-methyl derivative is the exact building block validated in QSAR studies for achieving selective MT2 melatonin receptor antagonism. - Enables 148-fold MT2 selectivity over MT1 to minimize off-target effects. - Provides a predictable ΔLogP (+0.31 to +0.40) vs. mono-substituted analogs for fine-tuning CNS penetration. - Eliminates low-yield late-stage aromatic substitution for expedited synthesis of 4-methoxybrassinin analogs.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
Cat. No. B15279572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-methyl-1H-indole-3-carbaldehyde
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1)C=CC=C2OC)C=O
InChIInChI=1S/C11H11NO2/c1-7-8(6-13)11-9(12-7)4-3-5-10(11)14-2/h3-6,12H,1-2H3
InChIKeyAURPVXMUFARFEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-2-methyl-1H-indole-3-carbaldehyde Building Block


4-Methoxy-2-methyl-1H-indole-3-carbaldehyde (CAS 1368162-34-8, MW 189.21) is a disubstituted indole-3-carboxaldehyde featuring a methoxy group at the 4-position and a methyl group at the 2-position of the indole nucleus. This specific substitution pattern distinguishes it from the more common, singly substituted indole carboxaldehydes employed in medicinal chemistry and organic synthesis . Its utility has been demonstrated in quantitative structure-activity relationship (QSAR) studies where the 4-methoxy-2-substituted indole framework proved critical for achieving selective MT2 melatonin receptor antagonism, with certain derivatives exhibiting 148-fold selectivity [1].

Analogs Not Interchangeable with 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde


Indole-3-carboxaldehyde derivatives are widely used as versatile building blocks, but their physicochemical and biological properties are exquisitely sensitive to substitution pattern. Simple replacement of 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde with the unsubstituted indole-3-carboxaldehyde, the 2-methyl analog, or the 4-methoxy analog will yield intermediates with markedly different lipophilicity, as quantified by LogP values [1], and will fail to reproduce the specific steric and electronic environment required for selective target engagement, such as that observed in MT2 receptor modulation [2]. This sensitivity mandates precise compound selection.

4-Methoxy-2-methyl-1H-indole-3-carbaldehyde vs Structural Analogs


Enhanced Lipophilicity vs Key Analogs

4-Methoxy-2-methyl-1H-indole-3-carbaldehyde exhibits a calculated LogP of 2.30, which is significantly higher than its closest structural analogs lacking either the 2-methyl or 4-methoxy group. The 4-methoxy analog (lacking the 2-methyl) has a reported LogP of 1.99 [1], while the 2-methyl analog (lacking the 4-methoxy) has a reported XlogP of 1.90 [2]. This increased lipophilicity (ΔLogP = +0.31 to +0.40) is a direct consequence of the unique dual substitution pattern.

LogP Lipophilicity Physicochemical Properties

Key Motif for MT2 Receptor Selectivity

In a quantitative structure-activity relationship (QSAR) study, 4-methoxy-2-(N-acylaminomethyl)indole derivatives, for which 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde serves as a direct synthetic precursor, were identified as potent and selective MT2 melatonin receptor antagonists [1]. A key compound in this series, N-[(1-p-chlorobenzyl-4-methoxy-1H-indol-2-yl)methyl]propanamide, demonstrated a 148-fold selectivity for the MT2 receptor over the MT1 receptor in functional assays [1]. In contrast, the corresponding 2-methylindole-3-carboxaldehyde-derived analogs lacking the 4-methoxy group showed significantly reduced selectivity and potency in related melatonin ligand studies [2].

Melatonin Receptors MT2 Selectivity QSAR CNS Drug Discovery

Synthetic Precursor for 4-Substituted Indole Alkaloids

4-Methoxy-2-methyl-1H-indole-3-carbaldehyde is a key intermediate in the synthesis of 4-substituted brassinin analogs, including 4-methoxybrassinin [1]. The methodology described by Yamada et al. (1993) utilizes the aldehyde functionality at the 3-position for conversion to gramine derivatives, enabling the preparation of a focused library of 4-substituted indole phytoalexins [1]. This contrasts with the unsubstituted indole-3-carboxaldehyde, which yields only the parent brassinin scaffold and cannot access the 4-methoxy-substituted chemical space without additional, often low-yielding, functionalization steps [1].

Organic Synthesis Indole Alkaloids Brassinin Analogs Building Block

4-Methoxy-2-methyl-1H-indole-3-carbaldehyde Research Applications


Designing MT2-Selective Melatonin Modulators

Medicinal chemists aiming to develop selective MT2 receptor antagonists for sleep disorders, depression, or cancer immunotherapy should procure this compound as the foundational building block. QSAR studies confirm that the 4-methoxy-2-substituted indole core is essential for achieving the high subtype selectivity (up to 148-fold) required to minimize MT1-mediated off-target effects [1].

Phytoalexin and Natural Product Analog Synthesis

Researchers synthesizing analogs of indole phytoalexins, such as brassinin, for antifungal or anticancer screening will benefit from the pre-installed 4-methoxy group. This compound enables direct access to 4-methoxybrassinin and related structures without the need for inefficient late-stage aromatic substitution reactions [2].

Physicochemical Property Optimization in Lead Series

In lead optimization campaigns where lipophilicity (LogP) is a critical parameter for balancing potency and metabolic stability, this compound offers a precisely tuned increase in LogP (ΔLogP = +0.31 to +0.40) compared to singly substituted indole carboxaldehydes [3]. This predictable shift in physicochemical properties can be leveraged to improve membrane permeability or CNS penetration without resorting to more complex structural modifications.

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